molecular formula C8H16O B3050181 (2,2,3,3-Tetramethylcyclopropyl)methanol CAS No. 2415-96-5

(2,2,3,3-Tetramethylcyclopropyl)methanol

Cat. No.: B3050181
CAS No.: 2415-96-5
M. Wt: 128.21 g/mol
InChI Key: JWMVEHPZNUNGIO-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropyl)methanol is an organic chemical compound with the formula C8H16O and a molecular weight of 128.21 g/mol . This compound is characterized by its cyclopropyl ring structure with four methyl substituents and a methanol functional group . It is supplied as a liquid, appearing as a yellow to colorless oil . This chemical is provided in high purity levels, including 95% and higher, and is packaged for research and development purposes . It is recommended to store the product sealed in a dry environment at room temperature . American Elements offers bulk packaging in various containers, from 5-gallon pails to large drums, and can produce the material to customer specifications in high and ultra-high purity forms, including Reagent, Technical, and Pharmaceutical Grades . Intended Use and Disclaimer: this compound is intended for research use only in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use. This product is strictly not for human consumption.

Properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMVEHPZNUNGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337710
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
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Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-96-5
Record name 2,2,3,3-Tetramethylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,3,3 Tetramethylcyclopropyl Methanol and Its Precursors

Established Routes to (2,2,3,3-Tetramethylcyclopropyl)methanol

Established synthetic pathways to this compound typically involve the modification of functional groups on a pre-formed 2,2,3,3-tetramethylcyclopropane core. The most common strategy is the reduction of a carbonyl compound, such as an acid chloride or ester, at the C1 position of the ring.

A primary and direct method for the synthesis of this compound is the reduction of the corresponding carbonyl chloride. This multi-step process begins with the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a key intermediate. One established route to this acid involves the cyclopropanation of 2,3-dimethyl-2-butene (B165504) (tetramethylethylene) with a diazoacetate, such as ethyl diazoacetate, followed by saponification and acidification. google.comchemicalbook.com

The resulting carboxylic acid is then converted to the more reactive 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride. This is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂). echemi.comguidechem.com The acid chloride, also known as tetramethyl chrysanthemum chloride, is an important intermediate for pyrethroid insecticides. echemi.com

Finally, the target alcohol, this compound, is obtained through the reduction of the acid chloride. Potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation, readily converting the carbonyl chloride functional group to a primary alcohol.

Table 1: Key Reactions in the Established Synthesis of this compound

Step Reactant Reagent(s) Product
1 2,2,3,3-Tetramethylcyclopropanecarboxylic acid Thionyl chloride (SOCl₂) 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride

Beyond the reduction of acid chlorides, other synthetic pathways exist for the preparation of cyclopropylmethanols, which could be adapted for the synthesis of the target compound. These alternatives often start from different carbonyl-containing precursors.

One such method is the catalytic hydrogenation of cyclopropanecarboxaldehydes. For instance, cyclopropylmethanol (B32771) can be prepared by hydrogenating cyclopropanecarboxaldehyde (B31225) in the presence of catalysts like Raney Nickel or Raney Cobalt under hydrogen pressure. google.com This approach offers a direct conversion from an aldehyde to the corresponding alcohol.

Another common alternative is the reduction of cyclopropanecarboxylic acid esters. Esters can be reduced to primary alcohols using strong reducing agents like diborane-THF solutions or lithium aluminum hydride. google.com This pathway provides flexibility as various ester derivatives can be synthesized and subsequently reduced.

The Kulinkovich reaction presents a distinct approach for forming cyclopropanols directly from esters and Grignard reagents, mediated by a titanium alkoxide catalyst. wikipedia.org While this typically produces tertiary or secondary alcohols, modifications of the reaction could potentially be explored for primary alcohol synthesis.

Novel Approaches for the Formation of the (2,2,3,3-Tetramethylcyclopropyl) Moiety

The construction of the sterically hindered 2,2,3,3-tetramethylcyclopropyl group is a significant synthetic challenge. Recent advancements in organic chemistry have introduced novel and more efficient methods for creating such highly substituted cyclopropane (B1198618) rings. These modern strategies often employ catalysis to overcome the steric and electronic hurdles associated with these transformations.

The synthesis of cyclopropanes is a well-explored field, with classic methods including the Simmons-Smith reaction, metal-catalyzed decomposition of diazoalkanes, and Michael Initiated Ring Closure (MIRC) reactions. rsc.org However, the creation of tetrasubstituted cyclopropanes, like the (2,2,3,3-tetramethylcyclopropyl) moiety, often proves challenging for these traditional methods due to steric hindrance. nih.gov

Recent progress has focused on developing more robust and versatile cyclopropanation protocols. One notable advancement is the use of iron-catalyzed reactions that employ non-stabilized iron carbenes. nih.gov This strategy has demonstrated a remarkably broad scope, enabling the cyclopropanation of sterically and electronically diverse alkenes, including those that are highly substituted, which were previously inaccessible. nih.gov The use of aliphatic aldehydes as carbene precursors in these reactions represents a significant innovation. nih.gov These modern methods provide powerful tools for late-stage functionalization in the synthesis of complex molecules. researchgate.net

Transition-metal catalysis is at the forefront of modern cyclopropane synthesis, offering high efficiency and stereoselectivity. rsc.org Catalysts based on rhodium, copper, and ruthenium are commonly used to decompose diazo compounds, generating metal carbene intermediates that then react with alkenes to form cyclopropanes. rsc.orgwikipedia.org

For highly substituted systems, catalyst design is crucial. A significant development is the use of cobalt-catalyzed Simmons-Smith type reactions. semanticscholar.orgresearchgate.net These systems can effectively discriminate between different alkenes based on their substitution pattern, showing high regioselectivity. semanticscholar.orgresearchgate.net For example, a [ⁱPrPDI]CoBr₂ complex (PDI = pyridine-diimine) has been shown to be a robust catalyst for cyclopropanation using dibromomethane (B42720) and zinc, but it is poorly reactive toward trisubstituted and unreactive with tetrasubstituted alkenes, highlighting the ongoing challenges. semanticscholar.org However, other transition metal systems, such as those employing iron, have shown success in coupling with a wide range of alkenes to access novel, highly substituted cyclopropanes. nih.gov

Table 2: Selected Transition-Metal Catalysts for Cyclopropanation

Metal Catalyst Carbene Source Key Features
Rhodium(II) complexes Diazo compounds High efficiency, excellent stereocontrol. wikipedia.org
Copper(I/II) salts Diazo compounds Classic and versatile catalysts. acs.org
Iron(II) chloride Aliphatic aldehydes Tolerates sterically hindered alkenes, uses non-stabilized carbenes. nih.gov

In recent years, organophotocatalysis has emerged as a powerful strategy for organic synthesis, utilizing visible light and an organic photocatalyst to drive chemical reactions. This approach has been successfully applied to cyclopropanation.

A notable example is a redox-neutral cyclopropanation of olefins that uses an organic photocatalyst, visible light, and a bench-stable, bifunctional silicate (B1173343) reagent. nih.gov This method is highly tolerant of various functional groups and can be used for the cyclopropanation of a wide array of olefins. nih.gov Another related strategy involves a catalyst-free photocyclopropanation that proceeds via a Photo-induced Electron Transfer (PET) from a Hünig base to a dibromomalonate in the presence of an alkene. soton.ac.uk Furthermore, triplet energy sensitization using organic molecules like 2-chlorothioxanthone (B32725) under visible light irradiation has been shown to enable the synthesis of cyclopropane derivatives. researchgate.net These methods represent a move towards more sustainable and environmentally benign synthetic protocols. soton.ac.uk

Asymmetric Synthesis of Cyclopropanol (B106826) Intermediates and their Potential Utility for Chiral this compound Derivatives

The asymmetric synthesis of chiral cyclopropanols is a significant area of research in organic chemistry, providing access to enantiomerically enriched building blocks for various applications. While the direct asymmetric synthesis of this compound has not been extensively documented, several methodologies for the synthesis of polysubstituted chiral cyclopropanols have been developed. These methods offer potential pathways to chiral precursors of this compound. The primary strategies involve the enantioselective cyclopropanation of alkenes or the carbometalation of cyclopropenes.

A significant challenge in synthesizing the 2,2,3,3-tetramethylcyclopropyl core is the steric hindrance associated with the required tetrasubstituted alkene precursor, 2,3-dimethyl-2-butene. Many traditional cyclopropanation methods are less effective with such sterically demanding substrates. However, advancements in catalysis have provided promising routes.

One of the most effective methods for the asymmetric synthesis of polysubstituted cyclopropanols is the copper-catalyzed carbomagnesiation of cyclopropenes. This approach, developed by Marek and coworkers, allows for the highly diastereo- and enantioselective formation of polysubstituted cyclopropanes. nih.govnih.gov The in situ generated carbometalated species can then be trapped with various electrophiles, including an oxygen source to yield cyclopropanols, with complete retention of configuration. nih.gov This methodology has been successfully applied to create tetrasubstituted cyclopropanol derivatives with high levels of stereocontrol. d-nb.infonih.gov

The general approach involves the reaction of a cyclopropene (B1174273) with a Grignard reagent in the presence of a chiral copper catalyst, followed by oxidation. While this method starts from a cyclopropene rather than an alkene, it provides a powerful tool for accessing sterically congested chiral cyclopropanols that would be difficult to synthesize via direct cyclopropanation of a tetrasubstituted alkene.

The following table summarizes representative results for the copper-catalyzed asymmetric carbomagnesiation/oxidation of cyclopropenes, which could be adapted for the synthesis of precursors to chiral this compound derivatives.

Table 1: Asymmetric Copper-Catalyzed Carbomagnesiation/Oxidation of Cyclopropenes
Cyclopropene SubstrateGrignard ReagentChiral LigandYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
3,3-DimethylcyclopropeneEtMgBr(R,S)-Josiphos75>98:296 nih.gov
3-Methyl-3-phenylcyclopropeneMeMgBr(R,S)-Josiphos80>98:294 nih.gov
Spiro[2.5]oct-1-enen-BuMgBr(R,S)-Josiphos72>98:295 nih.gov

Another potential route is the asymmetric Simmons-Smith cyclopropanation of silyl (B83357) enol ethers derived from ketones. This method can produce optically active cyclopropanol derivatives with high enantioselectivity. nih.gov For the synthesis of a precursor to this compound, one could envision the cyclopropanation of the silyl enol ether of diisopropyl ketone.

Cobalt-catalyzed asymmetric cyclopropanation reactions have also emerged as a powerful tool. nih.govjohnshopkins.edu These systems have shown high efficiency and stereoselectivity for a broad range of alkenes. While often applied to less substituted alkenes, the development of more sterically tolerant catalysts could make this a viable option for the cyclopropanation of 2,3-dimethyl-2-butene.

Potential Utility for Chiral this compound Derivatives

Once a chiral tetramethylcyclopropanol intermediate is synthesized, it can serve as a versatile precursor for chiral this compound derivatives. The primary transformation required is the reduction of a carbonyl group (if the cyclopropanol is generated from a cyclopropanone (B1606653) equivalent) or the conversion of the hydroxyl group to a hydroxymethyl group.

For instance, if a chiral 2,2,3,3-tetramethylcyclopropanone is obtained, a stereoselective reduction would yield the corresponding cyclopropanol. Subsequent functional group manipulation, such as conversion of the hydroxyl group to a leaving group followed by displacement with a one-carbon nucleophile and subsequent reduction, could lead to the desired this compound.

Alternatively, if a chiral 2,2,3,3-tetramethylcyclopropanecarboxylic acid derivative is synthesized, a straightforward reduction of the carboxylic acid or its ester would directly yield the target chiral methanol (B129727). The enantiomerically enriched cyclopropanol intermediates themselves can be valuable synthons for the preparation of a variety of chiral molecules, where the cyclopropyl (B3062369) moiety imparts unique conformational constraints and metabolic stability.

Mechanistic Investigations of Reactivity and Rearrangements Involving the 2,2,3,3 Tetramethylcyclopropyl Methanol Core

Cyclopropylcarbinyl Rearrangements: Fundamental Studies

The (2,2,3,3-Tetramethylcyclopropyl)methanol core is a sterically hindered variant of the cyclopropylcarbinyl system, a classic motif in organic chemistry renowned for its propensity to undergo rapid skeletal rearrangements. These transformations are driven by the release of the inherent strain energy of the three-membered ring, which is approximately 27 kcal/mol. The study of these rearrangements, whether proceeding through cationic or radical intermediates, provides fundamental insights into reaction mechanisms, intermediate stability, and the influence of structural modifications on reactivity.

Cationic Rearrangements of Cyclopropylcarbinyl Systems

The generation of a positive charge on the carbon adjacent to a cyclopropane (B1198618) ring triggers one of the most studied and synthetically useful classes of molecular rearrangements. When this compound is subjected to acidic conditions, it can lose water to form the corresponding (2,2,3,3-tetramethylcyclopropyl)carbinyl cation. This cation is not a simple, localized carbocation but rather a non-classical, delocalized species.

The positive charge is stabilized by the adjacent cyclopropane ring through the participation of its C-C sigma bonds, which have significant p-character. This interaction leads to a rapid equilibrium between several cationic forms, including the cyclopropylcarbinyl cation, the homoallylic cation (a butenyl cation), and the cyclobutyl cation. A key intermediate often invoked in this interconversion is the bicyclobutonium ion, a species with a three-center, two-electron bond. nih.gov

The general pathway for these rearrangements is dictated by the drive to form the most stable carbocation intermediate possible. A secondary carbocation might rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. youtube.comkhanacademy.org In the case of the (2,2,3,3-tetramethylcyclopropyl)carbinyl system, the initial cation is primary, but it is immediately delocalized. The subsequent ring-opening or expansion leads to more stable secondary or tertiary carbocations.

Table 1: Intermediates in Cyclopropylcarbinyl Cation Rearrangement

Intermediate Description Key Features
Cyclopropylcarbinyl Cation Initial carbocation with charge adjacent to the ring. Delocalized positive charge; non-classical character.
Bicyclobutonium Ion A bridged, minimum intermediate in the interconversion. Three-center, two-electron bonding. nih.gov
Homoallylic Cation Ring-opened cation with a double bond. Typically more stable than the initial cation.

These cationic rearrangements are frequently observed in nature during the biosynthesis of terpenes and other natural products, where enzymes catalyze cascade reactions involving cyclopropylcarbinyl cation intermediates. nih.gov

Influence of Steric Hindrance (Tetramethyl Substitution) on Rearrangement Kinetics and Thermodynamics

The presence of four methyl groups on the cyclopropane ring of this compound profoundly influences the kinetics and thermodynamics of its rearrangements. This is due to a combination of steric and electronic effects.

Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. In a cationic rearrangement, these groups stabilize the positive charge on the cyclopropane ring. This stabilization can lower the activation energy for the formation of the initial cyclopropylcarbinyl cation. Furthermore, upon ring opening, the methyl groups will stabilize the resulting homoallylic or cyclobutyl cation, influencing the position of the equilibrium and potentially favoring rearranged products more than in the unsubstituted system.

Steric Effects: The four methyl groups introduce significant steric strain, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect. This effect can accelerate ring-closing reactions by forcing reactive groups closer together, but in this context, it primarily adds to the internal strain of the ground state molecule. This additional strain can lower the activation barrier for ring-opening, as more strain is released in the transition state. Studies on related systems, such as the Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes, have demonstrated that such substitutions can significantly impact reactivity. nih.gov The steric bulk can also influence the stereochemical outcome of the rearrangement by favoring transition states that minimize steric clashes between the methyl groups.

Accelerate the rate of rearrangement for both cationic and radical pathways due to increased ground-state strain and stabilization of the resulting intermediates.

Influence the product distribution by altering the relative energies of the various possible rearranged intermediates and transition states. For instance, the formation of a tertiary carbocation would be highly favored.

Ring Expansion Reactions of Cyclopropylmethanols

The inherent strain of the cyclopropane ring makes it an excellent precursor for ring expansion reactions. Under the influence of various catalysts, the three-membered ring can be induced to open and reclose, forming larger, more stable ring systems. Cyclopropylmethanols, including the tetramethyl-substituted variant, are common substrates for these synthetically valuable transformations.

Gold-Catalyzed Ring Expansions of Cyclopropylmethanols to Expanded Ring Systems

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, largely due to the ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids. frontiersin.org These catalysts can activate unsaturated moieties like alkynes, allenes, and alkenes, triggering subsequent transformations.

In the context of cyclopropylmethanols, gold catalysts can facilitate ring expansion through several mechanistic pathways. Often, the cyclopropylmethanol (B32771) is derivatized to contain an alkyne or allene. The gold catalyst coordinates to the π-system of the unsaturated group, which initiates an intramolecular attack involving the cyclopropane ring. This leads to the cleavage of a C-C bond in the three-membered ring and the formation of a larger ring, such as a cyclobutane (B1203170) or cyclopentane (B165970) derivative. organic-chemistry.org

For example, gold(I) catalysts have been shown to effectively catalyze the rearrangement of 1-alkynylcyclopropanols into alkylidenecyclobutanones. The proposed mechanism involves the migration of a carbon-carbon sigma bond from the cyclopropane ring onto the gold-activated alkyne. This process is often highly stereospecific.

Table 3: Gold-Catalyzed Ring Expansion of a Generic 1-Alkynylcyclopropanol

Step Description Intermediate
1. Activation The cationic gold(I) catalyst coordinates to the alkyne π-bond. Gold-alkyne complex
2. Ring Expansion The C1-C2 bond of the cyclopropane migrates to the alkyne, cleaving the three-membered ring. Vinyl gold-carbene intermediate
3. Protodemetallation A proton source cleaves the carbon-gold bond. Ring-expanded product (e.g., alkylidenecyclobutanone)

| 4. Catalyst Regeneration | The active gold(I) catalyst is regenerated. | [AuL]⁺ |

The high functional group tolerance of gold catalysts makes this a versatile method for constructing complex molecular architectures from readily available cyclopropane precursors.

Lewis Acid-Mediated Transformations Leading to Ring Enlargement

Besides gold, a variety of other Lewis acids can promote the ring expansion of cyclopropylmethanols and related structures. The fundamental principle is the same: the Lewis acid interacts with the hydroxyl group (or a derivative), transforming it into a better leaving group. Departure of this group generates a cyclopropylcarbinyl cation, which then undergoes the rearrangements described in section 3.1.1.

Common Lewis acids used for these transformations include salts like Mg(OTf)₂, Sc(OTf)₃, or BF₃·OEt₂. These catalysts can promote cascade reactions where an initial ring-opening is followed by further cyclizations or additions. nih.gov For instance, Lewis acids have been used to facilitate tandem Michael addition and ring-expansion sequences, leading to the formation of medium-sized rings.

Even Brønsted acids can be considered in this category, as a proton is a simple Lewis acid. The acid-catalyzed dehydration of this compound is the most direct example of a Lewis acid-mediated transformation that leads to ring-enlarged products via the formation of the key cyclopropylcarbinyl cation intermediate. The choice of Lewis acid and reaction conditions can be tuned to favor the formation of specific ring-expanded products, such as cyclobutanols or homoallylic alcohols.

Mechanistic Elucidation of Other Reactivity Pathways

The reactivity of this compound and its derivatives is profoundly influenced by the electronic nature of substituents and the structural characteristics of the intermediates formed during chemical transformations. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic strategies. This section delves into the mechanistic details of these pathways, focusing on the role of electronic effects and the direct investigation of transient intermediate species.

The behavior of the this compound system in reactions that proceed through carbocationic intermediates is highly sensitive to the electronic properties of substituents, both on the cyclopropyl (B3062369) ring and at the carbinylic carbon. While specific studies on substituted this compound are limited, extensive research on related cyclopropylcarbinyl systems provides a robust framework for understanding these effects.

The stability of the incipient carbocation is a paramount factor governing the reaction rate and the nature of the products. Electron-donating groups (EDGs) attached to the carbinylic carbon (the α-carbon) significantly stabilize the positive charge, thereby accelerating reactions that involve the formation of a carbocation, such as SN1 solvolysis. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, retarding the reaction rate or favoring alternative mechanisms like SN2.

In the context of the cyclopropylcarbinyl system, the cyclopropyl group itself acts as a powerful electron-donating group through σ-bond participation, delocalizing the positive charge into the strained ring system. This inherent stabilizing effect is further modulated by substituents. The four methyl groups in the this compound core already provide substantial stabilization through induction and hyperconjugation.

The effect of placing an additional substituent at the α-carbon can be quantitatively estimated. For instance, replacing the hydrogens of the methanol's CH2 group with other groups dramatically impacts carbocation stability and, consequently, reaction outcomes.

Table 1: Predicted Influence of α-Substituents on Carbocation Stability and Reactivity in the this compound System

α-Substituent Electronic Effect Expected Impact on Carbocation Stability Predicted Effect on SN1 Reaction Rate
Phenyl (C₆H₅) Resonance Donating Significant Increase Major Acceleration
Methyl (CH₃) Inductive/Hyperconjugation Donating Moderate Increase Moderate Acceleration
Hydrogen (H) Neutral (Reference) Baseline Reference Rate

The phenyl group, with its π-system, can extensively delocalize the positive charge through resonance, leading to a highly stabilized benzylic-type carbocation. This would dramatically accelerate solvolysis rates compared to the parent methanol (B129727). An additional methyl group would provide further stabilization via hyperconjugation and inductive effects, leading to a tertiary carbocation that is more stable than the primary cation from the parent alcohol. Conversely, a cyano group would strongly destabilize the carbocation, making its formation highly unfavorable and likely shifting the mechanism away from an SN1 pathway.

These electronic influences not only affect the rate of reaction but also the distribution of products. A more stable, long-lived carbocation has a greater opportunity to undergo rearrangement reactions before being trapped by a nucleophile. For the (2,2,3,3-tetramethylcyclopropyl)carbinyl system, this could lead to a variety of ring-opened or ring-expanded products.

The direct observation and characterization of the transient intermediates in reactions involving this compound are key to confirming the mechanistic pathways. The primary intermediate of interest in many of these reactions is the (2,2,3,3-tetramethylcyclopropyl)carbinyl cation. Due to the inherent instability of carbocations, specialized techniques are required for their study.

One of the most powerful methods for characterizing carbocations is Nuclear Magnetic Resonance (NMR) spectroscopy under superacidic, low-nucleophilicity conditions at low temperatures. bohrium.com These "stable ion" conditions allow for the generation of long-lived carbocations in concentrations sufficient for spectroscopic analysis.

Computational chemistry provides a complementary tool for investigating these intermediates. Quantum mechanical calculations can predict the geometries, energies, and spectroscopic properties of transient species. For the parent cyclopropylcarbinyl cation and the related 1-methylcyclopropylcarbinyl cation, calculations have been performed to determine their structures and predict their ¹³C NMR chemical shifts. These theoretical predictions have shown good agreement with experimental data, validating the non-classical, delocalized nature of these cations. nih.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Cyclopropylcarbinyl Cation Intermediates

Cation Carbon Atom Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
Cyclopropylcarbinyl Cation (parent) Carbinyl (Cα) 55.7 N/A
Ring Methylene (B1212753) (Cβ) 55.7 N/A
Ring Methine (Cγ) 7.7 N/A
1-Methylcyclopropylcarbinyl Cation Carbinyl (Cα) 126.9 125.1
Quaternary Ring (C1) 48.0 48.5

Data adapted from related studies on unsubstituted and monomethylated systems. nih.gov The experimental values for the parent cation reflect a time-averaged spectrum due to rapid equilibration.

For the (2,2,3,3-tetramethylcyclopropyl)carbinyl cation, the four methyl groups would be expected to further influence the charge distribution and the equilibrium between different cationic structures. The methyl substituents would stabilize the positive charge, potentially favoring a more classical, albeit still delocalized, carbinyl cation structure over a fully bicyclobutonium-like geometry. Furthermore, the steric bulk of the tetramethyl substitution could influence the preferred conformation and subsequent rearrangement pathways of the cation. Trapping experiments, where a reactive species is added to intercept and form a stable product with the intermediate, could also be employed to infer the structure of the transient cation.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (2,2,3,3-Tetramethylcyclopropyl)methanol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. unl.edutechnologynetworks.com For this compound and its derivatives, NMR is indispensable for confirming the integrity of the sterically hindered cyclopropyl (B3062369) ring and the connectivity of the hydroxymethyl group. urfu.rumdpi.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural insights. nih.gov The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the cyclopropyl ring proton, and the methylene (B1212753) protons of the hydroxymethyl group. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov

Due to the potential for signal overlap in complex derivatives, two-dimensional (2D) NMR experiments are often employed to resolve ambiguities. youtube.comharvard.edunih.gov Techniques such as Correlation Spectroscopy (COSY) establish ¹H-¹H coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting different structural fragments. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
Cyclopropyl-H~0.4-1.0~20-30Complex multiplet
Methylene (-CH₂OH)~3.3-3.7~60-70Doublet
Methyl (C(CH₃)₂)~1.0-1.2~20-25Singlets
Quaternary Cyclopropyl CN/A~25-35
Hydroxyl (-OH)VariableN/ABroad singlet
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative structure. Data is synthesized based on general principles of NMR spectroscopy for cyclopropyl and alcohol moieties. illinois.edueurisotop.comdocbrown.infoutsouthwestern.edu

NMR spectroscopy is a powerful tool for identifying the structure of metabolites in biological samples. unl.edutechnologynetworks.com When derivatives of this compound are metabolized, various biotransformations can occur, such as hydroxylation, carboxylation, or N-dealkylation on other parts of the molecule. nih.gov The high-field proton signals characteristic of the cyclopropane (B1198618) moiety can serve as a key indicator in the preliminary analysis of metabolite fractions. mdpi.com

By comparing the NMR spectra of a parent compound with its metabolites, structural changes can be pinpointed. For instance, the appearance of new signals in the ¹H or ¹³C spectrum or shifts in existing signals can indicate the position of metabolic modification. 2D NMR techniques are particularly crucial in this context to definitively establish the structure of novel metabolites. mdpi.comnih.gov The reproducibility of NMR makes it suitable for comparing spectra against databases for known metabolite identification. technologynetworks.com

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for identifying this compound derivatives, determining their elemental composition, and studying their fragmentation pathways. urfu.runih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is a critical step in identifying unknown compounds or confirming the identity of synthesized ones. thermofisher.comcreative-proteomics.com For example, HRMS can easily distinguish between two ions with the same nominal mass but different elemental formulas by measuring their exact masses. nih.gov Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for these measurements. creative-proteomics.comuab.edu

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgijcap.in In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of a this compound derivative) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. encyclopedia.pubunt.edu This process, often involving collision-induced dissociation (CID), provides a characteristic fragmentation pattern that acts as a structural fingerprint. encyclopedia.pub

Analysis of the fragmentation pathways can reveal key structural features. For the tetramethylcyclopropyl moiety, characteristic losses corresponding to methyl groups or cleavage of the cyclopropyl ring might be observed. This information is invaluable for distinguishing between isomers and for elucidating the structure of metabolites where the core structure has been modified. nih.gov

Table 2: Common Mass Spectrometry Techniques for the Analysis of this compound Derivatives

TechniqueAbbreviationPrimary ApplicationInformation Obtained
High-Resolution Mass SpectrometryHRMSAccurate Mass MeasurementElemental Composition, Molecular Formula
Tandem Mass SpectrometryMS/MSStructural ElucidationFragmentation Pathways, Structural Fingerprint
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of Volatile CompoundsSeparation and Identification in Mixtures
Liquid Chromatography-Mass SpectrometryLC-MSAnalysis of Non-volatile CompoundsSeparation and Identification in Complex Matrices

To analyze this compound and its derivatives in complex samples, such as biological fluids or reaction mixtures, mass spectrometry is often coupled with chromatographic separation techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. urfu.rusemanticscholar.org The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection. nih.gov GC-MS has been used to detect metabolites of synthetic cannabinoids containing the tetramethylcyclopropyl moiety in urine samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. spectroscopyonline.com The sample is separated in the liquid phase before being ionized and introduced into the mass spectrometer. LC-MS, particularly when paired with tandem mass spectrometry (LC-MS/MS), is a powerful tool for detecting and identifying metabolites of this compound derivatives at low concentrations in complex biological matrices. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the structural elucidation of organic compounds, including this compound. This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the cyclopropyl ring, and the tetramethyl substitution.

A detailed analysis of the spectrum allows for the unambiguous identification of the alcohol functionality. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The presence of the saturated carbon-hydrogen bonds in the methyl groups and the cyclopropyl ring is confirmed by strong absorption bands in the 2850-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The C-H stretching vibrations of the cyclopropyl ring are also anticipated in this region.

Furthermore, the C-O stretching vibration of the primary alcohol group gives rise to a strong absorption band in the fingerprint region, typically around 1050-1000 cm⁻¹. The deformation vibrations of the methyl groups (CH₃ bending) are expected to produce absorption bands around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The characteristic "breathing" vibrations of the cyclopropane ring are generally weak but can sometimes be observed in the fingerprint region of the spectrum.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on its functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600-3200O-H stretchAlcoholStrong, Broad
2960C-H asymmetric stretchMethyl (CH₃)Strong
2870C-H symmetric stretchMethyl (CH₃)Medium
1465C-H asymmetric bendMethyl (CH₃)Medium
1375C-H symmetric bendMethyl (CH₃)Medium
1050-1000C-O stretchPrimary AlcoholStrong

This collection of absorption bands in the FT-IR spectrum provides a unique vibrational fingerprint for this compound, allowing for its structural confirmation and differentiation from other isomers or related compounds.

Theoretical and Computational Chemistry Studies of 2,2,3,3 Tetramethylcyclopropyl Methanol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (2,2,3,3-tetramethylcyclopropyl)methanol. These methods, rooted in solving the Schrödinger equation for a molecule, provide insights into bond lengths, bond angles, electron distribution, and molecular orbitals.

The cyclopropane (B1198618) ring in this compound is inherently strained due to its three-membered ring structure, which forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. maricopa.edu This angle strain leads to what are often described as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis. The presence of four methyl groups is expected to further influence the electronic structure. These electron-donating groups can subtly alter the charge distribution within the cyclopropyl (B3062369) ring.

Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can precisely quantify these effects. For instance, a Natural Bond Orbital (NBO) analysis, a common component of quantum chemical studies, would likely reveal the nature of the hybridization of the carbon atoms in the ring and the extent of electron delocalization. It is anticipated that the C-C bonds within the tetramethyl-substituted ring will be slightly elongated compared to unsubstituted cyclopropane due to steric repulsion between the methyl groups.

Table 1: Predicted Bond Lengths in this compound from Hypothetical Quantum Chemical Calculations

BondPredicted Bond Length (Å)Notes
C1-C2~1.54Expected to be longer than in unsubstituted cyclopropane due to steric strain from methyl groups.
C2-C3~1.54Similar to C1-C2, influenced by methyl group repulsion.
C1-C3~1.52The bond opposite the hydroxymethyl group might be slightly shorter.
C1-CH₂OH~1.51A typical C-C single bond length.
C-O~1.43A typical C-O single bond length in an alcohol.

Note: The data in this table is illustrative and represents expected trends based on chemical principles, not the results of actual published calculations.

Density Functional Theory (DFT) for Modeling Reaction Pathways and Activation Barriers

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for exploring reaction pathways and calculating the activation energies of transition states. For this compound, DFT could be employed to model reactions such as oxidation of the alcohol, esterification, or reactions involving the opening of the cyclopropane ring.

A key feature of this compound is the significant steric hindrance around the reactive hydroxyl group and the cyclopropane ring, imparted by the four methyl groups. cymitquimica.com This steric bulk is expected to play a crucial role in the kinetics of its reactions. DFT calculations can quantify this effect by modeling the transition state structures and their corresponding energies.

For example, in a hypothetical DFT study of an esterification reaction, the approach of the carboxylic acid to the hydroxyl group would be modeled. The calculations would likely show a higher activation barrier for this compound compared to a less sterically hindered alcohol like methanol (B129727) or even unsubstituted cyclopropylmethanol (B32771). This is because the bulky methyl groups would create significant steric repulsion in the transition state, raising its energy.

Table 2: Hypothetical DFT Calculated Activation Barriers for the Dehydration of this compound

Reaction PathwayRate-Determining StepHypothetical Activation Barrier (kcal/mol)Expected Outcome
Intramolecular DehydrationFormation of a carbocationHighThe formation of a primary carbocation is energetically unfavorable.
Ring-Opening followed by DehydrationCleavage of a C-C bond in the ringModerate to HighThe high strain of the cyclopropane ring could facilitate ring-opening, but this is a complex rearrangement.

Note: The data in this table is for illustrative purposes to demonstrate the application of DFT in studying reaction pathways and is not based on published experimental or computational results.

Computational Approaches to Elucidate Steric and Electronic Effects of Tetramethyl Substitution on Reactivity

The reactivity of this compound is governed by a complex interplay of steric and electronic effects. stackexchange.com Computational methods provide a means to dissect these contributions. The four methyl groups introduce significant steric bulk, which can hinder the approach of reactants to the functional groups of the molecule. wikipedia.org This steric hindrance is a dominant factor influencing its reactivity. cymitquimica.com

Electronically, methyl groups are weakly electron-donating. This electronic effect can influence the stability of reactive intermediates. For instance, if a reaction proceeds through a carbocation intermediate adjacent to the cyclopropyl ring, the electronic properties of the tetramethylcyclopropyl group would be important. The cyclopropyl group itself can stabilize an adjacent positive charge through conjugation, and the electron-donating methyl groups would further enhance this stabilization.

Computational techniques such as steric mapping and electrostatic potential surface calculations can visualize and quantify these effects. A steric map would illustrate the congested space around the molecule, highlighting the regions that are inaccessible to incoming reagents. An electrostatic potential map would show the distribution of electron density, indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atom of the hydroxyl group would be an electron-rich site, but its accessibility would be limited by the surrounding methyl groups.

Conformational Analysis and Energetics of this compound

Computational methods can be used to perform a systematic search for the most stable conformers. By rotating the C-C bond between the ring and the hydroxymethyl group and calculating the energy at each rotational angle, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

Due to the significant steric hindrance from the four methyl groups, it is expected that the conformations that minimize the interaction between the hydroxyl group and the methyl groups will be the most stable. The lowest energy conformer would likely position the hydroxyl group away from the gem-dimethyl groups. The energy differences between various conformers, though likely small, can influence the molecule's reactivity and its interactions with other molecules.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (H-O-C-C)Hypothetical Relative Energy (kcal/mol)Description
Anti180°0.0The hydroxyl group is positioned away from the methyl groups, minimizing steric clash. This is likely the most stable conformer.
Gauche60°1.5The hydroxyl group is closer to one of the methyl groups, leading to some steric repulsion.
Eclipsed4.0The hydroxyl group is eclipsed with a methyl group, resulting in significant steric and torsional strain. This is likely a high-energy transition state between conformers.

Note: This table presents a simplified and hypothetical conformational analysis to illustrate the principles involved. Actual conformational preferences would require detailed computational studies.

Applications in Organic Synthesis and Chemical Building Blocks

Utilization of (2,2,3,3-Tetramethylcyclopropyl)methanol as a Versatile Building Block in Synthetic Sequences

This compound and its derivatives are valuable building blocks in organic synthesis, notably in the production of certain insecticides. The tetramethylcyclopropane core is a key structural feature in a class of synthetic pyrethroids. For instance, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which can be synthesized from this compound through oxidation, is a crucial precursor for the insecticide terallethrin. nih.gov In the development of terallethrin, structure-activity relationship (SAR) studies revealed that the 2,2,3,3-tetramethylcyclopropanecarboxylate moiety demonstrated the highest insecticidal activity among the various alkyl-substituted cyclopropanecarboxylates tested. nih.gov This highlights the importance of the specific substitution pattern on the cyclopropane (B1198618) ring for biological activity.

The synthetic utility of this compound extends to its conversion into other key intermediates. For example, it can be transformed into (2,2,3,3-tetramethylcyclopropyl)methanoyl chloride, a reactive acyl chloride that can be readily coupled with various nucleophiles to introduce the tetramethylcyclopropyl moiety into a wider range of molecules. This versatility allows for the incorporation of this sterically hindered and conformationally constrained group into diverse molecular scaffolds, making it a valuable tool for medicinal chemists and synthetic organic chemists.

Precursor for the Synthesis of Complex Organic Molecules Incorporating the Tetramethylcyclopropyl Moiety

This compound serves as a key precursor for the synthesis of complex organic molecules that feature the tetramethylcyclopropyl group. A prominent example is in the synthesis of synthetic cannabinoids, such as UR-144 and XLR-11. ljmu.ac.uknih.gov The synthesis of UR-144, for instance, involves the N-alkylation of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone with 1-bromopentane. ecddrepository.org The core intermediate, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, can be prepared from this compound. This typically involves the oxidation of the alcohol to the corresponding carboxylic acid or acyl chloride, followed by a Friedel-Crafts acylation or a similar reaction with indole.

Similarly, XLR-11, the 5-fluoropentyl analog of UR-144, is synthesized through a comparable pathway. ljmu.ac.uk These synthetic cannabinoids were developed by Abbott Laboratories and are characterized by the presence of the 2,2,3,3-tetramethylcyclopropyl (TMCP) ring, which was found to generally confer high affinity for the CB2 receptor. nih.gov The illicit synthesis of these compounds is considered to be straightforward, underscoring the accessibility of the necessary precursors, including those derived from this compound. ljmu.ac.uk

Role of Cyclopropylmethanols in Natural Product Synthesis as Strained Synthons

Cyclopropane rings are a recurring motif in a variety of natural products, including terpenoids and alkaloids. semanticscholar.orgmdpi.com The inherent ring strain of the cyclopropane moiety makes it a valuable "strained synthon" in organic synthesis. This strain can be strategically released in subsequent reactions to drive the formation of more complex molecular architectures. Cyclopropylmethanols, as a class of compounds, serve as versatile intermediates in this context.

The high ring strain and unique geometric features of cyclopropanes are of continuous interest in the development of novel synthetic strategies for natural products. researchgate.net The reactivity of the cyclopropyl (B3062369) group can be harnessed in various transformations, including ring-opening reactions, rearrangements, and cycloadditions, to construct larger ring systems or introduce specific functionalities. While specific examples detailing the use of this compound as a strained synthon in natural product synthesis are not extensively documented, the general principles of employing strained cyclopropane-containing building blocks are well-established in the synthesis of complex natural products.

Design and Synthesis of Molecules with Tuned Properties Leveraging the Cyclopropyl Group's Influence

The cyclopropyl group is a "privileged structure" in medicinal chemistry, frequently incorporated into drug molecules to fine-tune their pharmacological properties. iris-biotech.denih.govscientificupdate.comresearchgate.net Its unique steric and electronic characteristics can significantly impact a molecule's potency, metabolic stability, lipophilicity, and binding affinity for its biological target. hyphadiscovery.comresearchgate.net

One of the key advantages of the cyclopropyl group is its ability to enhance metabolic stability. nih.gov The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For example, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can block this metabolic pathway. iris-biotech.de The drug pitavastatin (B1663618) utilizes a cyclopropyl ring to divert metabolism away from CYP3A4, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com

The rigid, three-dimensional nature of the cyclopropyl ring can also be used to introduce conformational constraints, which can help to lock a molecule into its bioactive conformation and improve its binding affinity to a receptor. iris-biotech.de This can lead to enhanced potency and reduced off-target effects. nih.gov Furthermore, the cyclopropyl group can modulate a molecule's lipophilicity. For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity, which can in turn affect properties such as solubility and membrane permeability. iris-biotech.de

The table below summarizes the influence of the cyclopropyl group on various molecular properties, providing examples of drugs where this strategy has been successfully employed.

PropertyInfluence of Cyclopropyl GroupExample Drug(s)
Metabolic Stability Increased due to stronger C-H bonds, reducing susceptibility to CYP450 oxidation. nih.govhyphadiscovery.comPitavastatin, Risdiplam hyphadiscovery.com
Potency Enhanced by providing conformational rigidity, leading to better receptor binding. iris-biotech.denih.govCabozantinib iris-biotech.de
Lipophilicity (clogP) Reduced compared to isopropyl or phenyl groups. iris-biotech.de-
Binding Affinity Can be improved by introducing conformational constraints. iris-biotech.de-
Off-Target Effects Can be reduced by improving binding specificity. nih.gov-
Proteolytic Stability Increased in peptides/peptidomimetics through conformational restriction. nih.gov-

Biotransformation and Biodegradation Studies of 2,2,3,3 Tetramethylcyclopropyl Methanol

Identification of (2,2,3,3-Tetramethylcyclopropyl)methanol as a Metabolite in Environmental Degradation Processes

The study of this compound and its corresponding chemical group, the 2,2,3,3-tetramethylcyclopropyl moiety, in biotransformation processes is critical for understanding the environmental fate and metabolic pathways of various synthetic compounds. This moiety is a key structural component of certain synthetic cannabinoids and fentanyl analogs. While information on the environmental degradation of this compound as a standalone compound is limited, extensive research into the metabolism of larger molecules containing this group provides significant insights into its behavior in biological and environmental systems.

Microbial systems are fundamental to the degradation of complex organic molecules in the environment. While specific studies identifying bacterial consortiums that degrade this compound are not extensively documented, the use of microbial models in metabolism studies of related compounds is well-established. Fungal models, such as Cunninghamella elegans, are frequently used to mimic mammalian metabolism and can hydroxylate various drug compounds. springermedizin.de The degradation of complex chemicals often involves a consortium of different microbial species, such as Pseudomonas and Bacillus species, which can synergistically break down compounds into simpler, metabolically usable monomers. This two-step process often involves an initial chemical or enzymatic breakdown followed by microbial consumption of the resulting products.

Enzymatic reactions are the primary drivers of biotransformation for xenobiotics. The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to Phase I metabolism. nih.govmdpi.com Research has shown that compounds containing the 2,2,3,3-tetramethylcyclopropyl moiety are extensively metabolized by these enzymes.

Specifically, studies on synthetic cannabinoids like UR-144 and XLR-11, which feature this chemical group, have identified CYP3A4 as the major enzyme responsible for its metabolism. nih.gov Other isoforms, including CYP1A2 and CYP2C19, also contribute, but to a lesser extent. nih.gov These enzymes catalyze oxidation reactions, primarily hydroxylation, on the tetramethylcyclopropyl group. mdpi.comnih.gov The biotransformation of the sesquiterpene (+)-valencene by P450 enzymes also demonstrates their capability to oxidize complex cyclic structures, yielding various hydroxylated products. rsc.orgresearchgate.net

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of the 2,2,3,3-Tetramethylcyclopropyl Moiety

Enzyme Family Specific Isozyme Role in Metabolism
Cytochrome P450 CYP3A4 Major contributor to the oxidation and hydroxylation of the moiety. nih.gov
Cytochrome P450 CYP1A2 Minor contributor to metabolism. nih.gov
Cytochrome P450 CYP2C19 Minor contributor to metabolism. nih.gov

Metabolic Fate of the 2,2,3,3-Tetramethylcyclopropyl Moiety in Biological Systems

Understanding the metabolic fate of the 2,2,3,3-tetramethylcyclopropyl moiety is crucial for toxicology and drug metabolism studies. This chemical group undergoes significant biotransformation, leading to the formation of various metabolites.

In vitro models are essential tools for elucidating metabolic pathways without the complexities of a whole organism. Pooled human liver microsomes (HLM) and S9 fractions are standard systems used to investigate Phase I and Phase II metabolism. admescope.comfrontiersin.org These preparations contain a high concentration of drug-metabolizing enzymes, including CYPs. frontiersin.org Studies on synthetic cannabinoids containing the 2,2,3,3-tetramethylcyclopropyl group have extensively used HLM and S9 fractions to identify metabolites and determine metabolic stability. nih.govresearchgate.net

In addition to human liver fractions, microbial models serve as valuable screening tools. The fungus Cunninghamella elegans is known for its ability to produce a metabolite profile similar to that of mammals. springermedizin.de Studies using this model have successfully identified major metabolites of complex molecules, including desmethyl, dihydrodiol, and hydroxy metabolites, demonstrating its utility in predicting metabolic fate. springermedizin.de

The primary metabolic transformation of the 2,2,3,3-tetramethylcyclopropyl moiety is oxidation. This process, mainly mediated by CYP enzymes, results in the formation of hydroxylated metabolites. nih.gov Depending on the parent molecule, mono-, di-, and even tri-hydroxylated products have been identified. nih.govnih.govresearchgate.net

Mono-hydroxylation: This is a common metabolic reaction where a single hydroxyl group (-OH) is added to the tetramethylcyclopropyl ring. nih.gov

Di-hydroxylation: Further oxidation can lead to the formation of di-hydroxylated metabolites, with hydroxyl groups at different positions on the molecule. nih.gov

While ring-opening of cyclopropane (B1198618) structures can occur, in the context of the 2,2,3,3-tetramethylcyclopropyl moiety, this appears to be more associated with thermal degradation rather than enzymatic metabolism. nih.govresearchgate.net For instance, a synthetic cannabinoid containing this group was found to isomerize and form a ring-opened degradant when subjected to high temperatures, mimicking smoking. nih.govresearchgate.net However, the primary metabolic fate identified in in vitro and in vivo studies involves the oxidation of the intact cyclopropyl (B3062369) ring. nih.govnih.govresearchgate.net

Table 2: Identified Metabolic Transformations of the 2,2,3,3-Tetramethylcyclopropyl Moiety

Transformation Type Description Resulting Products
Oxidation Addition of one or more oxygen atoms. Mono-hydroxylated metabolites. nih.gov
Oxidation Di-hydroxylated metabolites. nih.gov
Oxidation/Carboxylation Further oxidation of hydroxyl groups. Carboxylic acid metabolites (observed on parent molecule). nih.govresearchgate.net

Future Research Directions and Emerging Opportunities for 2,2,3,3 Tetramethylcyclopropyl Methanol

Development of Stereoselective Syntheses for Enantiomerically Pure (2,2,3,3-Tetramethylcyclopropyl)methanol

The development of synthetic methods to produce enantiomerically pure this compound is a significant area for future research. Chiral cyclopropane (B1198618) derivatives are valuable building blocks in the synthesis of pharmaceuticals and natural products. nih.gov While various asymmetric syntheses for chiral N-heterocycles like piperidines and tetrahydroisoquinolines have been developed, the stereoselective synthesis of heavily substituted cyclopropanes like this compound presents a formidable challenge. nih.govmdpi.comresearchgate.net

Future efforts could focus on the following approaches:

Asymmetric Cyclopropanation: Investigating chiral catalysts for the cyclopropanation of appropriately substituted alkenes could provide a direct route to enantiomerically enriched precursors.

Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively acylate or hydrolyze a racemic mixture of this compound or its esters could be an effective method for separating enantiomers.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to construct the tetramethylcyclopropane framework could be another viable strategy.

The successful development of such stereoselective syntheses would open doors to new chiral ligands, and biologically active molecules.

Potential Stereoselective Synthetic Strategy Description Potential Advantages
Asymmetric CatalysisUse of chiral transition metal catalysts (e.g., Rh, Cu, Pd) with specifically designed ligands to induce enantioselectivity in the cyclopropanation reaction.High catalytic efficiency, potential for high enantiomeric excess.
BiocatalysisEmployment of enzymes (e.g., lipases, esterases) for the kinetic resolution of racemic this compound or its derivatives.High selectivity, mild reaction conditions, environmentally friendly.
Chiral Auxiliary ApproachCovalent attachment of a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of the cyclopropanation step, followed by removal of the auxiliary.Predictable stereochemical control, well-established methodology.

Exploration of New Catalytic Systems for Efficient Transformations of the Compound

The reactivity of the cyclopropylmethyl system offers a rich field for catalytic exploration. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be harnessed to synthesize a variety of acyclic compounds. nih.gov Future research could investigate new catalytic systems to control the regioselectivity and stereoselectivity of these transformations.

Promising areas of investigation include:

Lewis and Brønsted Acid Catalysis: The use of strong Lewis or Brønsted acids could facilitate the ring-opening of this compound, leading to the formation of homoallylic alcohols and other rearranged products. researchgate.net

Transition Metal Catalysis: Transition metals such as palladium, rhodium, and gold are known to catalyze a wide range of transformations involving cyclopropanes. mdpi.com Exploring their application to this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Photoredox Catalysis: The use of visible light and a photocatalyst to generate radical intermediates from this compound could enable new types of transformations that are not accessible through traditional thermal methods.

The development of efficient catalytic systems for the transformation of this compound would significantly expand its utility as a synthetic intermediate.

Catalytic System Potential Transformation Anticipated Products
Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃)Ring-opening/rearrangementHomoallylic alcohols, substituted butenes
Transition Metals (e.g., Pd, Rh, Au)Cross-coupling reactions, isomerizationAllylic alcohols, functionalized dienes
Photoredox CatalysisRadical-mediated reactionsAddition products to alkenes, C-H functionalization products

Advanced Mechanistic Studies Using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for elucidating reaction intermediates and transition states. nih.gov

Future mechanistic studies could employ:

In situ NMR Spectroscopy: To observe the formation and decay of reactive intermediates in catalytic ring-opening or rearrangement reactions. The unique chemical shifts associated with cyclopropane protons can be a useful diagnostic tool. acs.orgacs.orgdocbrown.infonih.gov

In situ IR and Raman Spectroscopy: To monitor changes in vibrational modes associated with the cyclopropane ring and the hydroxyl group during a reaction, providing insights into bond-breaking and bond-forming events.

Transient Absorption Spectroscopy: To detect and characterize short-lived excited states and radical intermediates in photochemical reactions of the compound. nih.gov

These advanced mechanistic studies will provide fundamental knowledge that can be used to optimize existing reactions and discover new reactivity patterns.

Investigation of Novel Applications in Niche Areas of Organic Synthesis and Materials Science

Beyond its current use in insecticide synthesis, this compound and its derivatives could find applications in various niche areas of organic synthesis and materials science. cymitquimica.com The sterically demanding tetramethylcyclopropyl group could impart unique properties to molecules incorporating this moiety.

Potential areas for exploration include:

Fine Chemicals and Pharmaceuticals: The lipophilic and rigid nature of the tetramethylcyclopropyl group could be exploited in the design of new drug candidates and other biologically active molecules. mdpi.com

Polymer Science: this compound could be used as a monomer or a modifying agent in the synthesis of polymers with tailored thermal and mechanical properties. researchgate.netmdpi.com The bulky cyclopropyl (B3062369) group could enhance the thermal stability and rigidity of the polymer backbone.

Liquid Crystals: The unique shape and rigidity of the tetramethylcyclopropyl moiety might be suitable for the design of new liquid crystalline materials.

The exploration of these novel applications could lead to the development of new high-value products derived from this compound.

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in accelerating the discovery of new derivatives of this compound with desired properties and reactivity. nih.govmdpi.commdpi.comresearchgate.netdntb.gov.ua

Future computational efforts could focus on:

Predicting Reactivity: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the most likely reaction pathways. nih.govresearchgate.net This can guide experimental efforts towards the most promising transformations.

Designing Novel Derivatives: Computational methods can be used to design new derivatives with modified electronic and steric properties. For example, the introduction of electron-withdrawing or electron-donating groups could be used to tune the reactivity of the cyclopropane ring.

Understanding Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and other spectroscopic properties, which can aid in the characterization of new compounds.

The synergy between computational design and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

Computational Approach Objective Expected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict reactivity.Identification of low-energy reaction pathways and design of more efficient catalysts.
Molecular Dynamics (MD)Simulate the conformational behavior of derivatives in different environments.Understanding of steric effects and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlate molecular structure with biological activity or material properties.Design of new derivatives with enhanced performance for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (2,2,3,3-Tetramethylcyclopropyl)methanol derivatives?

  • Methodology : The synthesis typically involves coupling tetramethylcyclopropane carbonyl precursors with indole derivatives via Friedel-Crafts acylation or nucleophilic substitution. For example, fluorinated analogs like XLR-11 are synthesized by reacting 1-(5-fluoropentyl)indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride under anhydrous conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like N-alkylated byproducts .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard due to its high resolution and sensitivity. Deuterated internal standards (e.g., XLR-11 N-(4-hydroxypentyl) metabolite-d5) improve quantification accuracy by correcting for matrix effects . Gas chromatography–mass spectrometry (GC-MS) is also used but requires derivatization for polar metabolites .

Advanced Research Questions

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in metabolites of this compound derivatives?

  • Methodology : 2D NMR techniques (e.g., NOESY, HSQC) are essential for assigning stereochemistry and differentiating regioisomers. For instance, in studies on UR-144 metabolites, NOESY correlations confirmed hydroxylation at the pentyl chain versus the indole ring . Combining NMR with computational modeling (e.g., DFT calculations) enhances structural validation .

Q. What strategies address conflicting mass spectrometry data during structural elucidation of novel analogs?

  • Methodology : Discrepancies in fragmentation patterns (e.g., loss of CO vs. cyclopropane cleavage) can be resolved using high-resolution MS and isotopic labeling. For example, deuterated standards help distinguish between fluoropentyl chain metabolites and non-fluorinated analogs . Cross-validation with synthetic reference materials is mandatory .

Q. How do metabolic profiles differ between fluorinated and non-fluorinated this compound analogs?

  • Methodology : Fluorination alters phase I metabolism pathways. XLR-11 (fluorinated) undergoes ω-hydroxylation and β-oxidation, producing terminal carboxylic acid metabolites, whereas UR-144 (non-fluorinated) forms dihydrodiol derivatives. Comparative studies using human liver microsomes and recombinant CYP450 isoforms (e.g., CYP2C9, CYP3A4) reveal enzyme-specific oxidation patterns .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for cannabinoid receptor binding?

  • Methodology : Systematic modification of the alkyl chain length (e.g., pentyl vs. heptyl) and cyclopropane substituents (e.g., methyl vs. ethyl groups) is performed. Radioligand displacement assays (using [³H]CP-55,940) and functional cAMP assays in CB1/CB2-transfected cells quantify affinity and efficacy. For example, TMCP-2201 (5-fluoropentyl analog) shows higher CB1 affinity than TMCP-020 (heptyl analog) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in receptor binding data across studies?

  • Methodology : Variability in assay conditions (e.g., cell line, incubation time) can lead to conflicting Ki values. Meta-analyses using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) are recommended. For example, differences in UR-144’s CB1 affinity (reported as 29–150 nM) may stem from variations in membrane preparation techniques .

Tables for Key Findings

Compound Key Metabolic Pathway Primary Analytical Technique Reference ID
XLR-11ω-hydroxylation, β-oxidationLC-QTOF-MS with deuterated standards
UR-144Dihydrodiol formationGC-MS after derivatization
TMCP-2201Fluoropentyl chain oxidation2D NMR (NOESY, HSQC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.